![molecular formula C15H14N2O2 B5613536 3,6-dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one CAS No. 6106-78-1](/img/structure/B5613536.png)
3,6-dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one
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Description
The chemical compound "3,6-dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one" belongs to a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves various strategies, including condensation reactions and cyclization techniques. For instance, the synthesis of similar pyrazole compounds has been achieved through the condensation of 1,3-diketones with hydrazine in ethanol (Wang et al., 2009).
Molecular Structure Analysis
X-ray diffraction analysis has been employed to determine the molecular structures of pyrazole derivatives, revealing intricate details about their crystalline forms and molecular conformations. For example, the molecular structure of 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles was established, showcasing the compound's crystalline structure (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
Pyrazole derivatives have been synthesized and examined for various properties, including their reactivity and potential biological activities. Some compounds have shown significant activities in specific assays, indicating the chemical reactivity and functional versatility of these molecules (Huang et al., 1992).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including their solubility, crystallinity, and thermal stability, are crucial for their practical applications. These properties are often assessed through spectroscopic methods and thermal analysis to ensure the compounds' suitability for further development (Chao, 2014).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as their hydrogen bonding capabilities, aromatic π-π stacking interactions, and electronic structure, are important for understanding their reactivity and potential as functional materials or biological agents. These properties have been analyzed through various spectroscopic and structural characterization techniques (Low et al., 2007).
Future Directions
Future research in this area could involve the synthesis and study of new pyranopyrazole derivatives, as these compounds have shown potential biological activity . This could include the synthesis of “3,6-dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one” and the study of its properties and potential biological activities.
properties
IUPAC Name |
3,6-dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9-4-6-12(7-5-9)17-13-8-10(2)19-15(18)14(13)11(3)16-17/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYXLDKNAKLCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)OC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976557 |
Source
|
Record name | 3,6-Dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6106-78-1 |
Source
|
Record name | 3,6-Dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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